molecular formula C23H29N3O6 B2921145 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 954636-34-1

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2921145
M. Wt: 443.5
InChI Key: JZYDCLRAJPFIQL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biochemical Evaluation

Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas were synthesized to explore antiacetylcholinesterase activity, with a focus on optimizing spacer length for effective pharmacophoric interaction. The introduction of a linear ethoxyethyl chain as a spacer provided compounds with comparable potency, indicating that such structural modifications can yield potent inhibitors with significant conformational flexibility (Vidaluc et al., 1995).

Anticancer Agent Development

1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea showed potent inhibitory activity, suggesting these derivatives as potential anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).

Enzyme Inhibition and Anticancer Studies

A study on unsymmetrical 1,3-disubstituted ureas demonstrated their potential in enzyme inhibition and anticancer activity. The compound N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea exhibited notable in vitro anticancer activity, underlining the therapeutic potential of such urea derivatives (Mustafa et al., 2014).

Exploration of Orexin Receptor Mechanisms

The study involving Orexin Receptor Antagonists like GSK1059865 and SB-649868 in a binge eating model in rats highlighted the significant role of OX1R mechanisms in compulsive eating behaviors. These findings suggest that targeting OX1R could be a novel approach in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Antiproliferative Activity and Chemical Synthesis

The synthesis and evaluation of 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds showed broad-spectrum antiproliferative activity against various cancer cell lines, with compounds demonstrating superior potencies compared to known drugs like paclitaxel and gefitinib in certain cancer types (Al-Sanea et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-5-32-18-8-6-17(7-9-18)26-14-15(10-21(26)27)13-24-23(28)25-16-11-19(29-2)22(31-4)20(12-16)30-3/h6-9,11-12,15H,5,10,13-14H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYDCLRAJPFIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

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